N'-(3-Methoxybenzylidene)decanohydrazide
Description
N'-(3-Methoxybenzylidene)decanohydrazide (CAS: 303064-45-1) is a hydrazide derivative synthesized via condensation of 3-methoxybenzaldehyde with decanoic hydrazide. Its structure features a 3-methoxy-substituted benzylidene group linked to a decanoyl hydrazide chain (Figure 1). The methoxy group at the meta position on the aromatic ring and the long aliphatic chain distinguish it from related compounds.
Properties
CAS No. |
303064-45-1 |
|---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-13-18(21)20-19-15-16-11-10-12-17(14-16)22-2/h10-12,14-15H,3-9,13H2,1-2H3,(H,20,21)/b19-15+ |
InChI Key |
NHSCMNBJOZNWCR-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxybenzylidene)decanohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and decanohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Methoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(3-Methoxybenzylidene)decanohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(3-Methoxybenzylidene)decanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activities. Additionally, the compound can interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene moiety's substitution pattern significantly impacts electronic, steric, and hydrogen-bonding properties:
- Position of Methoxy Group: 3-Methoxy (target compound): Enhances electron-donating effects, improving stability and interaction with biological targets . 2-Hydroxy-4-pentadecyl (): Introduces intramolecular hydrogen bonding (O–H···N) and extreme hydrophobicity, contrasting with the target compound’s lack of hydroxyl groups .
Hydrazide Chain Modifications
The hydrazide component’s structure dictates lipophilicity and biological interactions:
- Decanoyl Chain (target compound): A 10-carbon aliphatic chain increases hydrophobicity, likely enhancing membrane permeability and prolonging metabolic half-life .
- Acetohydrazide (): Shorter chain improves solubility but reduces lipid bilayer penetration, as seen in J-147’s trifluoroacetohydrazide derivative () .
- Heterocyclic Hydrazides (): Thiazole rings introduce π-π stacking and hydrogen-bonding sites, critical for antifungal activity .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
